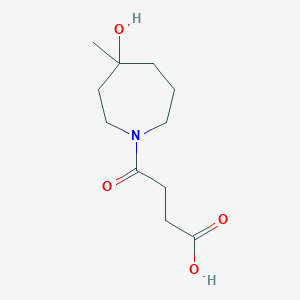
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one is a chemical compound commonly known as tricaine. It is a local anesthetic that has been widely used in scientific research for its ability to immobilize aquatic organisms. Tricaine is a potent anesthetic agent that is effective in inducing anesthesia in a variety of aquatic organisms, including fish, amphibians, and invertebrates.
Mechanism of Action
Tricaine acts by blocking sodium ion channels in the cell membrane, which prevents the generation and propagation of action potentials. This leads to the loss of sensation and muscle function in the affected organism. Tricaine is a reversible anesthetic, meaning that its effects are temporary and can be reversed by removing the drug from the organism.
Biochemical and Physiological Effects:
Tricaine has been shown to have a number of biochemical and physiological effects on aquatic organisms. It has been shown to affect the activity of ion channels, enzymes, and neurotransmitters. Tricaine has also been shown to affect the metabolism of glucose and amino acids in fish. In addition, tricaine has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Tricaine has several advantages for use in lab experiments. It is a potent anesthetic that is effective in inducing anesthesia in a variety of aquatic organisms. Tricaine is also relatively easy to use and has a rapid onset of action. However, tricaine has some limitations. It can be toxic to some species of fish, and its effects can be influenced by factors such as water temperature and pH. In addition, tricaine can interfere with some physiological processes, such as respiration and heart rate.
Future Directions
There are several future directions for research on tricaine. One area of research is the development of new anesthetic agents that are more effective and less toxic than tricaine. Another area of research is the study of the long-term effects of tricaine on aquatic organisms, including its effects on growth, reproduction, and behavior. Finally, there is a need for further research on the mechanisms of action of tricaine, including its effects on ion channels and neurotransmitters.
Synthesis Methods
Tricaine can be synthesized by reacting 4-aminobutanol with 2,2,2-trifluoroethanol and then reacting the resulting intermediate with 4-methylazepan-1-one. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified by recrystallization from an appropriate solvent.
Scientific Research Applications
Tricaine has been widely used in scientific research for its ability to immobilize aquatic organisms. It is commonly used in the study of fish physiology, behavior, and genetics. Tricaine is also used in the aquaculture industry to anesthetize fish during handling and transportation. In addition, tricaine has been used in the study of the nervous system and muscle physiology.
properties
IUPAC Name |
1-(4-hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(18)4-2-6-16(7-5-11)10(17)3-8-19-9-12(13,14)15/h18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDCZLTGUESRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCOCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-methylazepan-1-yl)-3-(2,2,2-trifluoroethoxy)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)







